
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chloro-4-methylphenyl)urea
説明
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chloro-4-methylphenyl)urea, also known as terbuthylazine, is a herbicide that is widely used in agriculture. It belongs to the triazine family of herbicides and is effective against a broad range of weeds. Terbuthylazine is a white crystalline powder that is soluble in organic solvents but insoluble in water. In
作用機序
Terbuthylazine acts by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in photosystem II, which leads to the production of reactive oxygen species (ROS). The ROS damage the plant's photosynthetic machinery, leading to the death of the plant. Terbuthylazine is selective towards plants and does not affect mammals or other non-target organisms.
Biochemical and Physiological Effects:
Terbuthylazine has been shown to affect the growth and development of plants. It inhibits the synthesis of chlorophyll, which is essential for photosynthesis. This leads to a reduction in plant growth and biomass. Terbuthylazine has also been shown to affect the expression of genes involved in stress responses and defense mechanisms in plants.
実験室実験の利点と制限
Terbuthylazine is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is relatively inexpensive and easy to handle. However, N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chloro-4-methylphenyl)ureane is not suitable for experiments that require a high degree of selectivity towards specific plant species. It is also not suitable for experiments that require long-term exposure to herbicides.
将来の方向性
There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chloro-4-methylphenyl)ureane. One area of research is the development of new herbicides that are more selective towards specific plant species. Another area of research is the development of herbicides that are less harmful to non-target organisms. Additionally, research can be conducted to study the effects of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chloro-4-methylphenyl)ureane on soil health and microbial communities. Finally, research can be conducted to study the long-term effects of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chloro-4-methylphenyl)ureane on plant growth and development.
科学的研究の応用
Terbuthylazine has been extensively studied for its herbicidal properties. It is effective against a broad range of weeds, including annual grasses, broadleaf weeds, and sedges. Terbuthylazine is used in crops such as corn, sorghum, and sugarcane. It has also been used in non-crop areas such as roadsides and industrial sites.
特性
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3-chloro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-12-6-8-14(11-15(12)20)21-18(23)22-16-10-13(19(2,3)4)7-9-17(16)24-5/h6-11H,1-5H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSYOEMUHPMNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



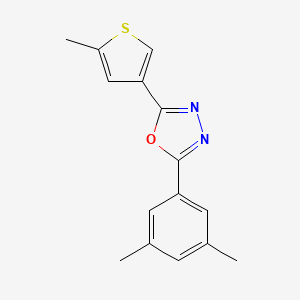
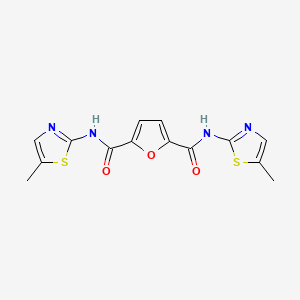
![6-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4283060.png)
![5-{[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4283065.png)
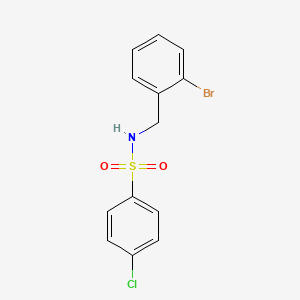
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4283080.png)


![4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283101.png)
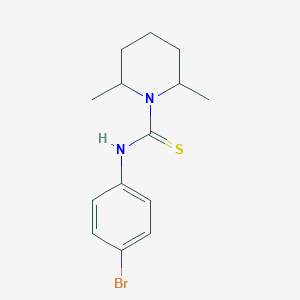
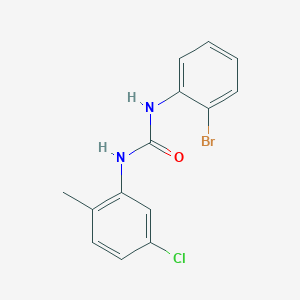
![N'-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283123.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283131.png)
![N'-[(4-methoxy-1-naphthyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283146.png)